4-{[3-(4-fluorophenyl)-1H-pyrazol-1-yl]sulfonyl}-1,3-dimethyl-1H-pyrazole
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Overview
Description
1,3-DIMETHYL-1H-PYRAZOL-4-YL [3-(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL] SULFONE is a complex organic compound that features a pyrazole ring system with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [3-(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL] SULFONE typically involves multiple steps. One common method starts with the preparation of the pyrazole rings, followed by the introduction of the sulfone group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-1H-PYRAZOL-4-YL [3-(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL] SULFONE can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form sulfides or other reduced forms.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols or sulfides.
Scientific Research Applications
1,3-DIMETHYL-1H-PYRAZOL-4-YL [3-(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL] SULFONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [3-(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL] SULFONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-DIMETHYL-1H-PYRAZOL-4-YL [3-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL] SULFONE
- 1,3-DIMETHYL-1H-PYRAZOL-4-YL [3-(4-BROMOPHENYL)-1H-PYRAZOL-1-YL] SULFONE
Uniqueness
1,3-DIMETHYL-1H-PYRAZOL-4-YL [3-(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL] SULFONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H13FN4O2S |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
4-[3-(4-fluorophenyl)pyrazol-1-yl]sulfonyl-1,3-dimethylpyrazole |
InChI |
InChI=1S/C14H13FN4O2S/c1-10-14(9-18(2)16-10)22(20,21)19-8-7-13(17-19)11-3-5-12(15)6-4-11/h3-9H,1-2H3 |
InChI Key |
BUNRGZKFUPUQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2C=CC(=N2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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